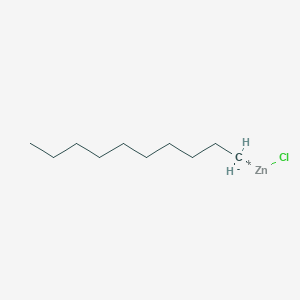
Decylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decylzinc chloride is an organozinc compound with the chemical formula C10H21ZnCl. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decylzinc chloride can be synthesized through the reaction of decylmagnesium bromide with zinc chloride. The reaction typically occurs in an anhydrous ether solvent under an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: On an industrial scale, this compound can be produced by the direct reaction of decyl chloride with zinc in the presence of a catalyst. This method is advantageous due to its simplicity and the availability of raw materials.
Chemical Reactions Analysis
Types of Reactions: Decylzinc chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation: Can be oxidized to form decyl alcohol.
Reduction: Can reduce certain organic compounds, such as ketones, to alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves electrophiles like alkyl halides or carbonyl compounds under mild conditions.
Oxidation: Often uses oxidizing agents like hydrogen peroxide or oxygen.
Reduction: Utilizes reducing agents such as lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Produces new organozinc compounds or hydrocarbons.
Oxidation: Forms decyl alcohol.
Reduction: Yields alcohols from ketones or aldehydes.
Scientific Research Applications
Decylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Investigated for its potential in modifying biological molecules.
Medicine: Explored for its role in drug synthesis and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of decylzinc chloride involves the nucleophilic attack of the carbon-zinc bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes. The zinc atom acts as a Lewis acid, stabilizing the transition state and facilitating the reaction.
Comparison with Similar Compounds
- Methylzinc chloride
- Ethylzinc chloride
- Butylzinc chloride
Comparison: Decylzinc chloride is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain organozinc compounds. This longer chain can influence the solubility, reactivity, and overall behavior of the compound in various reactions.
Properties
CAS No. |
90359-70-9 |
|---|---|
Molecular Formula |
C10H21ClZn |
Molecular Weight |
242.1 g/mol |
IUPAC Name |
chlorozinc(1+);decane |
InChI |
InChI=1S/C10H21.ClH.Zn/c1-3-5-7-9-10-8-6-4-2;;/h1,3-10H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
IGDZGIMICHDWFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCC[CH2-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















